molecular formula C23H16Cl4N2O3 B14923973 methyl 5-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

methyl 5-{[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate

Cat. No.: B14923973
M. Wt: 510.2 g/mol
InChI Key: PPNMTEFZNWMFJC-UHFFFAOYSA-N
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Description

METHYL 5-{[3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with dichlorophenyl groups and a furoate ester, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-{[3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactionsThe final step involves esterification to form the furoate ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

METHYL 5-{[3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 5-{[3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-{[3,5-BIS(3,4-DICHLOROPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is unique due to its specific substitution pattern and the presence of both pyrazole and furoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H16Cl4N2O3

Molecular Weight

510.2 g/mol

IUPAC Name

methyl 5-[[3,5-bis(3,4-dichlorophenyl)-4-methylpyrazol-1-yl]methyl]furan-2-carboxylate

InChI

InChI=1S/C23H16Cl4N2O3/c1-12-21(13-3-6-16(24)18(26)9-13)28-29(11-15-5-8-20(32-15)23(30)31-2)22(12)14-4-7-17(25)19(27)10-14/h3-10H,11H2,1-2H3

InChI Key

PPNMTEFZNWMFJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=CC=C(O3)C(=O)OC)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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